1-Acetyl-5-phenyl-1,4,5,6-tetrahydropyrimidine hydrochloride
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Overview
Description
1-Acetyl-5-phenyl-1,4,5,6-tetrahydropyrimidine hydrochloride is a heterocyclic compound that belongs to the class of tetrahydropyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring with an acetyl group at the 1-position and a phenyl group at the 5-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-5-phenyl-1,4,5,6-tetrahydropyrimidine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an acetylated amine with a phenyl-substituted aldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-5-phenyl-1,4,5,6-tetrahydropyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrimidines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced tetrahydropyrimidines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1-Acetyl-5-phenyl-1,4,5,6-tetrahydropyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-Acetyl-5-phenyl-1,4,5,6-tetrahydropyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1,4,5,6-Tetrahydropyrimidine hydrochloride
- 1-Acetyl-5-methyl-1,4,5,6-tetrahydropyrimidine hydrochloride
- 1-Acetyl-5-ethyl-1,4,5,6-tetrahydropyrimidine hydrochloride
Uniqueness
1-Acetyl-5-phenyl-1,4,5,6-tetrahydropyrimidine hydrochloride is unique due to the presence of the phenyl group at the 5-position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential therapeutic benefits.
Properties
CAS No. |
114703-63-8 |
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Molecular Formula |
C12H15ClN2O |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
1-(5-phenyl-5,6-dihydro-4H-pyrimidin-1-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C12H14N2O.ClH/c1-10(15)14-8-12(7-13-9-14)11-5-3-2-4-6-11;/h2-6,9,12H,7-8H2,1H3;1H |
InChI Key |
QADSWCIEDGVDRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(CN=C1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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